3,6-Dibromo-2-fluorobenzoic acid synthesis and properties
3,6-Dibromo-2-fluorobenzoic acid synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 3,6-Dibromo-2-fluorobenzoic Acid: A Key Building Block for Novel Therapeutics
Introduction
3,6-Dibromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of two bromine atoms and a fluorine atom on the benzoic acid scaffold imparts unique reactivity and structural properties, making it a valuable synthon for the construction of novel therapeutic agents.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[1] Fluorinated benzoic acids, in particular, serve as versatile starting materials for a wide range of pharmaceuticals.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3,6-Dibromo-2-fluorobenzoic acid, with a particular focus on its role in the development of next-generation therapeutics. A notable example of its application is in the synthesis of AZD5153, a clinical-stage bivalent inhibitor of the bromodomain and extra-terminal (BET) protein BRD4, which is under investigation for the treatment of various cancers.[2][3][4]
Synthesis of 3,6-Dibromo-2-fluorobenzoic Acid
Strategic Approach: Directed Ortho-Lithiation
The synthesis of 3,6-Dibromo-2-fluorobenzoic acid is most effectively achieved through a directed ortho-lithiation strategy, followed by bromination. Directed ortho-metalation is a powerful and highly regioselective method for the functionalization of aromatic rings.[3] In the case of 2-fluorobenzoic acid, both the carboxylic acid group and the fluorine atom act as directing groups for lithiation. The carboxylic acid group directs lithiation to the ortho position (C6), while the fluorine atom can also direct lithiation to its adjacent positions. The interplay of these directing effects, under controlled conditions, allows for the selective introduction of substituents.
The general strategy involves the deprotonation of the aromatic ring at positions ortho to the directing groups using a strong organolithium base, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, bromine, to introduce the bromine atoms.
Caption: Synthetic workflow for 3,6-Dibromo-2-fluorobenzoic acid.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3,6-Dibromo-2-fluorobenzoic acid based on established methods for directed ortho-lithiation of benzoic acids.
Materials:
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2-Fluorobenzoic acid
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Tetramethylethylenediamine (TMEDA)
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Bromine (Br₂)
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Anhydrous diethyl ether
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Hydrochloric acid (HCl), 1M
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2-fluorobenzoic acid (1.0 eq).
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Dissolution and Cooling: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: TMEDA (2.2 eq) is added to the solution, followed by the slow, dropwise addition of n-BuLi (2.2 eq) while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.
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Bromination: A solution of bromine (2.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.
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Quenching and Workup: The reaction is quenched by the slow addition of 1M HCl at -78 °C. The mixture is then allowed to warm to room temperature.
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Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 3,6-Dibromo-2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality and Experimental Choices
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Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial as organolithium reagents are highly reactive towards oxygen and moisture.
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Anhydrous Solvents: All solvents and reagents must be anhydrous to prevent the quenching of the organolithium intermediates.
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Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium species and prevent side reactions.
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TMEDA: TMEDA acts as a chelating agent, breaking down the oligomeric aggregates of n-BuLi and increasing its reactivity, which facilitates the deprotonation of the aromatic ring.
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Stoichiometry of n-BuLi: More than two equivalents of n-BuLi are required to deprotonate both the carboxylic acid proton and the two aromatic protons.
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Aqueous Workup: Acidic workup is necessary to protonate the carboxylate and furnish the final benzoic acid product.
Characterization and Properties
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1214352-42-7 | [5][6] |
| Molecular Formula | C₇H₃Br₂FO₂ | [7] |
| Molecular Weight | 297.90 g/mol | [7] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | - |
| XLogP3 | 2.9 (Predicted) | [7] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted spectrum would show a multiplet in the aromatic region (around 7.0-8.0 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Predicted spectrum would show seven distinct signals: one for the carboxylic carbon (around 165-170 ppm) and six for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. |
| IR (Infrared) Spectroscopy | Expected characteristic peaks include a broad O-H stretch (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. |
Applications in Drug Discovery and Development
A Versatile Building Block for Novel Therapeutics
The unique arrangement of substituents on the 3,6-Dibromo-2-fluorobenzoic acid ring makes it a highly versatile building block in medicinal chemistry. The two bromine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The fluorine atom can modulate the electronic properties and conformation of the molecule, while the carboxylic acid group provides a site for amide bond formation or other derivatizations.
Case Study: Synthesis of AZD5153, a Bivalent BET Bromodomain Inhibitor
A prominent example of the utility of 3,6-Dibromo-2-fluorobenzoic acid is its use as a key intermediate in the synthesis of AZD5153.[2][3][4] AZD5153 is a potent and selective bivalent inhibitor of the BET family of bromodomain-containing proteins, particularly BRD4.[2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has shown significant therapeutic potential in oncology.[8]
AZD5153 is designed to bind simultaneously to the two bromodomains of BRD4, leading to enhanced potency and a distinct pharmacological profile compared to monovalent inhibitors.[9] The synthesis of AZD5153 involves the coupling of 3,6-Dibromo-2-fluorobenzoic acid with other fragments to construct the final bivalent molecule.
Caption: Role of 3,6-Dibromo-2-fluorobenzoic acid in AZD5153 synthesis.
The 3,6-dibromo-2-fluorobenzoyl moiety forms a core part of one of the pharmacophores of AZD5153, contributing to its binding to one of the bromodomains of BRD4. The specific substitution pattern is likely crucial for optimizing the binding affinity and selectivity of the inhibitor.
Safety and Handling
Based on available safety data sheets for similar compounds, 3,6-Dibromo-2-fluorobenzoic acid should be handled with care.
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Hazards: It is expected to be an irritant to the eyes, skin, and respiratory system.
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Precautions: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3,6-Dibromo-2-fluorobenzoic acid is a valuable and strategically important building block in modern organic synthesis and medicinal chemistry. Its synthesis, primarily through directed ortho-lithiation, provides a reliable route to this highly functionalized molecule. The unique combination of reactive sites and the presence of a fluorine atom make it an attractive starting material for the synthesis of complex therapeutic agents. The pivotal role of this compound in the synthesis of the clinical candidate AZD5153 underscores its significance in the development of novel treatments for cancer and other diseases. As drug discovery continues to explore new chemical space, the demand for such versatile and well-defined building blocks is expected to grow.
References
-
National Cancer Institute. (n.d.). Definition of bivalent BRD4 inhibitor AZD5153. NCI Drug Dictionary. Retrieved from [Link]
- Rhyasen, G. W., et al. (2016). AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies. Molecular Cancer Therapeutics, 15(11), 2563–2574.
- Plimack, E. R., et al. (2021). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Clinical Cancer Research, 27(21), 5849–5858.
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AOBChem USA. (n.d.). 3,6-Dibromo-2-fluorobenzoic acid. Retrieved from [Link]
- Shen, S., et al. (2020). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology, 8, 593796.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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Alfa Chemical. (n.d.). 3,6-Dibromo-2-fluorobenzoic Acid. Retrieved from [Link]
- Shariati, M., & Kianamiri, S. (2021).
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The Chemical Probes Portal. (n.d.). AZD5153. Retrieved from [Link]
- Qi, Z., et al. (2021). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology, 8, 593796.
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PubChemLite. (n.d.). 3,6-dibromo-2-fluorobenzoic acid. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Rhyasen, G. W., et al. (2016).
- Plimack, E. R., et al. (2019). First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data.
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